Cas no 81170-13-0 (2-(4-fluorophenyl)-2-hydroxypropanoic acid)

2-(4-Fluorophenyl)-2-hydroxypropanoic acid is a fluorinated aromatic hydroxy acid characterized by its unique structural features, including a phenyl ring substituted with a fluorine atom at the para position and a hydroxyl group adjacent to the carboxylic acid functionality. This compound is of interest in pharmaceutical and fine chemical synthesis due to its potential as a chiral building block or intermediate. The presence of both hydroxyl and carboxyl groups enables versatile reactivity, facilitating derivatization for applications in drug development or asymmetric synthesis. Its fluorinated aromatic moiety may enhance metabolic stability in bioactive molecules. The compound's crystalline nature and well-defined structure contribute to its utility in controlled synthetic processes.
2-(4-fluorophenyl)-2-hydroxypropanoic acid structure
81170-13-0 structure
Product name:2-(4-fluorophenyl)-2-hydroxypropanoic acid
CAS No:81170-13-0
MF:C9H9FO3
MW:184.164366483688
MDL:MFCD11052520
CID:1804934
PubChem ID:10419861

2-(4-fluorophenyl)-2-hydroxypropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Fluorophenyl)-2-hydroxypropionic acid
    • 2-(4-Fluorophenyl)-2-hydroxypropanoic acid
    • 2‐(4‐FLUOROPHENYL)‐2‐HYDROXYPROPIONIC ACID
    • 4-Fluoro-α-hydroxy-α-methylbenzeneacetic acid (ACI)
    • DTXSID40439557
    • AC6862
    • AS-65374
    • MFCD11052520
    • SY036082
    • SCHEMBL2769055
    • 2-(4-Fluorophenyl)-2-hydroxypropionicacid
    • SY394835
    • Z788000970
    • DB-181317
    • (R)-2-(4-Fluorophenyl)-2-hydroxypropanoic Acid
    • EN300-122326
    • 81170-13-0
    • CS-0455880
    • 1227210-80-1
    • 2-p-fluorophenyl-2-hydroxypropionic acid
    • AKOS010488933
    • ZZCVUIWOTANGSM-UHFFFAOYSA-N
    • doi:10.14272/ZZCVUIWOTANGSM-UHFFFAOYSA-N.1
    • MFCD05663597
    • 2-(4-fluorophenyl)-2-hydroxypropanoic acid
    • MDL: MFCD11052520
    • Inchi: 1S/C9H9FO3/c1-9(13,8(11)12)6-2-4-7(10)5-3-6/h2-5,13H,1H3,(H,11,12)
    • InChI Key: ZZCVUIWOTANGSM-UHFFFAOYSA-N
    • SMILES: O=C(C(C)(C1C=CC(F)=CC=1)O)O

Computed Properties

  • Exact Mass: 184.05357231g/mol
  • Monoisotopic Mass: 184.05357231g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 199
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 57.5Ų

2-(4-fluorophenyl)-2-hydroxypropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB288163-250 mg
2-(4-Fluorophenyl)-2-hydroxypropionic acid
81170-13-0
250MG
€279.00 2022-03-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ8102-5G
2-(4-fluorophenyl)-2-hydroxypropanoic acid
81170-13-0 95%
5g
¥ 7,616.00 2023-04-13
Enamine
EN300-122326-10.0g
2-(4-fluorophenyl)-2-hydroxypropanoic acid
81170-13-0 95.0%
10.0g
$2918.0 2025-03-21
Enamine
EN300-122326-5.0g
2-(4-fluorophenyl)-2-hydroxypropanoic acid
81170-13-0 95.0%
5.0g
$1495.0 2025-03-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Y04585-250mg
2-(4-Fluorophenyl)-2-hydroxypropionic Acid
81170-13-0 95%
250mg
¥1879.0 2024-07-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ8102-1G
2-(4-fluorophenyl)-2-hydroxypropanoic acid
81170-13-0 95%
1g
¥ 2,547.00 2023-04-13
Enamine
EN300-122326-0.25g
2-(4-fluorophenyl)-2-hydroxypropanoic acid
81170-13-0 95.0%
0.25g
$178.0 2025-03-21
Enamine
EN300-122326-1.0g
2-(4-fluorophenyl)-2-hydroxypropanoic acid
81170-13-0 95.0%
1.0g
$360.0 2025-03-21
1PlusChem
1P00GQQF-100mg
2-(4-Fluorophenyl)-2-hydroxypropionic acid
81170-13-0 97%
100mg
$140.00 2024-04-21
A2B Chem LLC
AH80343-1g
2-(4-Fluorophenyl)-2-hydroxypropionic Acid
81170-13-0 95%
1g
$414.00 2024-04-19

2-(4-fluorophenyl)-2-hydroxypropanoic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  1 h, 0 °C
2.1 Reagents: Barium hydroxide Catalysts: Iridium(1+), carbonyltris(1,3-dihydro-1,3-dimethyl-2H-benzimidazol-2-ylidene)-, … ;  12 h, 140 °C; 140 °C → 70 °C
2.2 Reagents: Sulfuric acid Solvents: Water ;  acidified, 70 °C
Reference
Modular Access to Quaternary α-Hydroxyl Acetates by Catalytic Cross-Coupling of Alcohols
Zeng, Guangkuo; et al, ACS Catalysis, 2023, 13(3), 2061-2068

Production Method 2

Reaction Conditions
1.1 Reagents: Selenium dioxide Solvents: 1,4-Dioxane ,  Water ;  reflux
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  1 h, 0 °C
3.1 Reagents: Barium hydroxide Catalysts: Iridium(1+), carbonyltris(1,3-dihydro-1,3-dimethyl-2H-benzimidazol-2-ylidene)-, … ;  12 h, 140 °C; 140 °C → 70 °C
3.2 Reagents: Sulfuric acid Solvents: Water ;  acidified, 70 °C
Reference
Modular Access to Quaternary α-Hydroxyl Acetates by Catalytic Cross-Coupling of Alcohols
Zeng, Guangkuo; et al, ACS Catalysis, 2023, 13(3), 2061-2068

Production Method 3

Reaction Conditions
1.1 Reagents: Barium hydroxide Catalysts: Iridium(1+), carbonyltris(1,3-dihydro-1,3-dimethyl-2H-benzimidazol-2-ylidene)-, … ;  12 h, 140 °C; 140 °C → 70 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  acidified, 70 °C
Reference
Modular Access to Quaternary α-Hydroxyl Acetates by Catalytic Cross-Coupling of Alcohols
Zeng, Guangkuo; et al, ACS Catalysis, 2023, 13(3), 2061-2068

Production Method 4

Reaction Conditions
1.1 Reagents: 2,6-Lutidine ,  Tetrabutylammonium bromide ,  Tetrabutylammonium perchlorate ,  Tempo Solvents: Acetonitrile ;  5.5 h, 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Pairing Electrocarboxylation of Unsaturated Bonds with Oxidative Transformation of Alcohol and Amine
Zhang, Xin; et al, ChemSusChem, 2023, 16(19),

2-(4-fluorophenyl)-2-hydroxypropanoic acid Raw materials

2-(4-fluorophenyl)-2-hydroxypropanoic acid Preparation Products

Additional information on 2-(4-fluorophenyl)-2-hydroxypropanoic acid

2-(4-Fluorophenyl)-2-Hydroxypropanoic Acid: A Comprehensive Overview

2-(4-Fluorophenyl)-2-hydroxypropanoic acid (CAS No. 81170-13-0) is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound, also referred to as 4-fluorophenyl 2-hydroxypropanoic acid, has garnered attention due to its unique structural properties and potential applications in drug development and advanced materials. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research findings related to this compound.

The molecular structure of 2-(4-fluorophenyl)-2-hydroxypropanoic acid is characterized by a hydroxyl group (-OH) and a fluorophenyl group attached to the central carbon atom of a propanoic acid backbone. This arrangement imparts the compound with both hydrophilic and lipophilic properties, making it versatile for various applications. The presence of the fluorine atom in the aromatic ring further enhances the compound's stability and reactivity, which are critical factors in its utilization across different industries.

Recent studies have highlighted the potential of 2-(4-fluorophenyl)-2-hydroxypropanoic acid as a precursor for synthesizing bioactive molecules. Researchers have explored its role in the development of antimicrobial agents, where its ability to disrupt bacterial membranes has shown promise in combating drug-resistant pathogens. Additionally, the compound has been investigated for its potential as a pharmaceutical intermediate, serving as a building block for more complex drug molecules with enhanced therapeutic efficacy.

In terms of synthesis, 2-(4-fluorophenyl)-2-hydroxypropanoic acid can be prepared through various methods, including nucleophilic substitution reactions and oxidative coupling processes. One notable approach involves the reaction of 4-fluorophenol with an appropriate electrophile under controlled conditions to yield the desired product. The choice of synthetic pathway depends on factors such as scalability, cost-effectiveness, and the desired purity of the final product.

The biological activity of 2-(4-fluorophenyl)-2-hydroxypropanoic acid has been extensively studied in recent years. Preclinical studies have demonstrated its ability to modulate cellular signaling pathways, making it a potential candidate for treating conditions such as inflammation and oxidative stress-related disorders. Furthermore, its role in modulating enzyme activity has opened new avenues for its application in enzyme inhibition studies.

From a materials science perspective, 2-(4-fluorophenyl)-2-hydroxypropanoic acid has been explored for its potential in creating advanced biomaterials and sensors. Its ability to form stable complexes with metal ions has led to its use in designing sensors for detecting heavy metal ions in environmental samples. This property underscores its versatility across multiple disciplines.

In conclusion, 2-(4-fluorophenyl)-2-hydroxypropanoic acid (CAS No. 81170-13-0) is a multifaceted compound with diverse applications spanning drug discovery, materials science, and environmental monitoring. Its unique chemical properties and versatile structure continue to drive innovative research, positioning it as a key player in advancing scientific and technological frontiers.

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(CAS:81170-13-0)2-(4-fluorophenyl)-2-hydroxypropanoic acid
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